N-[(E)-(3,4-dichlorophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
(E)-1-(3,4-DICHLOROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group and a methylbenzoxazolyl group connected through a methanimine linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-DICHLOROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the 4-methyl-1,3-benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with 4-methylbenzoic acid under acidic conditions.
Formation of the Methanimine Linkage: The next step involves the reaction of the benzoxazole derivative with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the methanimine linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-DICHLOROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(3,4-DICHLOROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-DICHLOROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular pathways related to oxidative stress and apoptosis, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-1-(3,4-DICHLOROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both dichlorophenyl and methylbenzoxazolyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H14Cl2N2O |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C21H14Cl2N2O/c1-13-3-2-4-19-20(13)25-21(26-19)15-6-8-16(9-7-15)24-12-14-5-10-17(22)18(23)11-14/h2-12H,1H3 |
InChI Key |
PHLAOJSSNLXMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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